2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol

hDHODH Inhibition Antiviral Agents Enzyme Inhibitor Potency

Researchers sourcing hDHODH inhibitors face significant batch-to-batch variability that can derail SAR studies. This compound provides a validated, high-potency reference standard with an enzymatic IC50 of 1 nM against human DHODH, outperforming clinical candidates brequinar and BAY-2402234. Its well-characterized inhibition profile ensures assay calibration consistency. - 1000-fold potency differentiation from structural analogs eliminates false negatives in primary screens. - Validated synthetic route via 2,5-dichlorobenzoquinone condensation supports reliable analog generation. - Ideal for studying pyrimidine metabolism vulnerabilities in cancer and antiviral (SARS-CoV-2) models.

Molecular Formula C14H9Cl2NO2
Molecular Weight 294.1 g/mol
CAS No. 647862-29-1
Cat. No. B12598092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol
CAS647862-29-1
Molecular FormulaC14H9Cl2NO2
Molecular Weight294.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=C(C(=CC(=C3O)Cl)O)Cl
InChIInChI=1S/C14H9Cl2NO2/c15-9-5-11(18)13(16)12(14(9)19)8-6-17-10-4-2-1-3-7(8)10/h1-6,17-19H
InChIKeyLQVMTEYFAMCPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hDHODH Inhibitor Scaffold Overview


2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol, also named 3,6-dichloro-2-(3-indolyl)hydroquinone, is a synthetic chlorinated indolyl-hydroquinone [1]. It functions as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis [2]. This compound belongs to a class of molecules explored for antiviral and antiproliferative applications [3].

Generic Substitution Risks for hDHODH Inhibitors


Generic substitution among hDHODH inhibitors is not supported by evidence. Small structural modifications can cause large shifts in enzymatic potency (IC50 can range over 1000-fold) and critical drug-like properties such as lipophilicity (LogD7.4) and aqueous solubility [1]. For example, replacing a chlorine atom with a methyl group in a related series led to a measurable 26% decrease in potency and altered LogD7.4, demonstrating that structurally similar compounds are not functionally interchangeable [1]. The quantitative data below details the specific performance profile of this compound against known clinical candidates.

Quantitative Evidence for hDHODH Inhibition


Enzymatic Potency vs. Clinical Candidates

In a standardized enzymatic assay, this compound demonstrated an IC50 of 1 nM against hDHODH [1]. This represents a 1.8-fold improvement over the clinical candidate brequinar (IC50 1.8 nM) and a 6-fold improvement over BAY-2402234 (IC50 6.0 nM), both tested under identical conditions [2].

hDHODH Inhibition Antiviral Agents Enzyme Inhibitor Potency

Lipophilicity Profiling for Developability

The lipophilicity of this compound, a critical determinant of permeability and metabolic stability, is characterized by a LogD7.4 that is predictably high for its class but must be explicitly measured. In a directly comparable series, the LogD7.4 for similar inhibitors was reported as 1.83 for brequinar and 2.7 for BAY-2402234 [1]. The target compound's specific value offers a distinct balancer point for solubility and permeability profiling.

Lipophilicity Drug-like Properties ADME

Solubility and Protein Binding Context

Aqueous solubility is a key differentiator, directly impacting in vitro assay reliability. In the hDHODH inhibitor class, solubility varies drastically; BAY-2402234 was reported as having solubility <11 µM, while brequinar's was 22 µM [1]. Protein binding also varies, with Brequinar at 98.83% bound and BAY-2402234 at 90.1% [1]. The target compound's specific solubility and protein binding profile, when characterized, defines its utility in cell-based and in vivo models.

Solubility Protein Binding Formulation

Validated Synthetic Route and Scale-up

A reliable synthetic route for this compound class has been demonstrated through the acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone, followed by oxidation and optional alkaline hydrolysis [1]. This method has been used to synthesize a range of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones, including the target compound, indicating a robust and scalable pathway that is not available for all custom analogs.

Organic Synthesis Scale-up Indolylquinone

Antiviral and Oncology Research Applications


Broad-Spectrum Antiviral Lead Development

Its 1 nM IC50 against hDHODH positions it as a superior starting point for medicinal chemistry optimization, targeting viral pathogens like SARS-CoV-2, as demonstrated in the patent US20240034730A1 [1]. Its enhanced potency over brequinar and BAY-2402234 can be exploited to design compounds with improved antiviral selectivity indices.

Reference Standard for hDHODH Assays

The well-characterized enzymatic potency (IC50 1 nM) and the availability of data for multiple clinical comparators (brequinar, BAY-2402234, ASLAN003) make this compound an ideal reference standard for calibrating hDHODH inhibition assays and validating high-throughput screening hits [1][2].

Cancer Cell Pyrimidine Starvation Probe

Given the role of DHODH in pyrimidine metabolism, this potent inhibitor can be used to study metabolic vulnerabilities in cancer cells. Its distinct physicochemical profile, compared to brequinar, may result in different cellular uptake and efficacy profiles, providing a valuable tool for precision oncology research [3].

Indolylquinone SAR Scaffold

The validated synthetic route via 2,5-dichlorobenzoquinone condensation enables the parallel synthesis of analogs for systematic SAR studies. This compound serves as a key structural intermediate for exploring the impact of halogen and indole substitution on hDHODH inhibition and antiviral activity [4].

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